N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Description

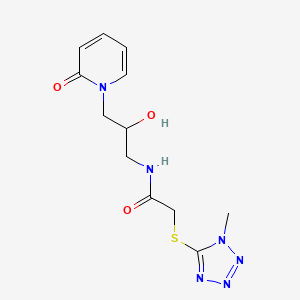

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic acetamide derivative characterized by a hybrid structure combining pyridinone, tetrazole, and hydroxypropyl moieties. The compound features a central acetamide backbone substituted with a 2-hydroxy-3-(2-oxopyridinyl)propyl group and a tetrazole-thioether side chain.

Properties

IUPAC Name |

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O3S/c1-17-12(14-15-16-17)22-8-10(20)13-6-9(19)7-18-5-3-2-4-11(18)21/h2-5,9,19H,6-8H2,1H3,(H,13,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXUDLCBALCZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NCC(CN2C=CC=CC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Raw Materials: : The synthesis begins with readily available precursors such as 2-hydroxy-3-chloropropylamine, 2-oxopyridine, and 1-methyl-1H-tetrazole-5-thiol.

Reaction Steps

Step 1: : The reaction between 2-hydroxy-3-chloropropylamine and 2-oxopyridine in the presence of a base (e.g., sodium hydroxide) yields N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)amine.

Step 2: : This intermediate undergoes a thiolation reaction with 1-methyl-1H-tetrazole-5-thiol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form the final compound, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide.

Industrial Production Methods

Industrial synthesis would require optimization of these steps for scalability and cost-effectiveness, focusing on maximizing yield and purity while minimizing hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation at the hydroxyl group to form a ketone derivative.

Reduction: : The oxopyridine moiety can be reduced to form a hydroxy-pyridine derivative.

Substitution: : The thioacetamide part can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Hydrogenation reactions employing catalysts such as palladium on carbon.

Substitution: : Utilizes nucleophiles like alkoxides or amines under mild conditions.

Major Products Formed

Oxidation yields a ketone derivative.

Reduction leads to hydroxy-pyridine derivatives.

Substitution reactions produce various substituted thioacetamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules.

Biology

Biological studies investigate its interactions with enzymes and receptors, exploring its potential as a biochemical probe.

Medicine

Medical research examines its potential therapeutic properties, including its role as a scaffold for drug development, particularly in targeting specific pathways in diseases.

Industry

In industry, the compound might be used in the development of specialty chemicals, such as advanced materials or agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is thought to involve specific binding to molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects. Pathways involved may include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Key Observations :

- Spectroscopic Signatures : The tetrazole-thioether moiety in the target compound may produce distinct ¹H NMR signals near δ 4.5–3.5 (propyl and thioether CH₂), whereas pyrimidine-containing analogs (e.g., Example 118) exhibit upfield shifts for alkyl groups (δ 1.07) .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activity of Analogues

Key Observations :

- Mechanistic Diversity : While the target compound’s activity is unconfirmed, its tetrazole group—a bioisostere for carboxylic acid—may enhance metabolic stability compared to Compound 41’s thiazole-pyrazole system, which shows COX-2/5-LOX inhibition .

- Potency Trends : Example 118’s c-Met kinase inhibition (IC₅₀ = 1.2 nM) highlights the impact of pyrimidine-piperazine motifs on kinase selectivity, a feature absent in the target compound .

Solubility and Pharmacokinetic Profiles

- Target Compound : The hydroxypropyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., Compound 41). However, the tetrazole-thioether moiety could reduce membrane permeability .

- Example 118 : The isopropyl group enhances lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s polar hydroxy group may limit CNS uptake .

Biological Activity

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Hydroxypropyl group

- Oxopyridine moiety

- Tetrazole group

This combination suggests a diverse range of interactions with biological targets, particularly proteins involved in signaling pathways.

Preliminary studies indicate that this compound may exhibit the following mechanisms of action:

- Inhibition of Protein Functions : The compound has shown potential in inhibiting certain protein functions related to disease mechanisms, particularly those involving Gsα proteins which are implicated in various endocrine disorders.

- Selective Targeting : Research suggests that it selectively targets mutant forms of Gsα proteins, reducing elevated cyclic adenosine monophosphate (cAMP) levels in cells expressing these mutations. This specificity positions it as a candidate for targeted therapies in conditions like McCune-Albright Syndrome and other endocrine tumors .

Biological Activity Data

Table 1: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Gsα Protein Inhibition | Significant reduction in cAMP levels in mutant cells |

| Antimicrobial Potential | Moderate activity against various bacterial strains |

| Caspase Inhibition | Inhibitory effects observed in inflammatory pathways |

Case Study 1: Gsα Protein Targeting

A study demonstrated that the compound effectively reduced cAMP levels in cells with the Gs-R201H mutation. This was significant as elevated cAMP is associated with various pathologies, including certain tumors. The study highlighted its potential as a selective antagonist, minimizing effects on normal cellular functions .

Case Study 2: Antimicrobial Activity

In vitro studies evaluated the compound's antimicrobial properties against standard bacterial strains. Results indicated moderate to strong inhibitory effects, suggesting possible applications in treating infections caused by resistant bacteria .

Case Study 3: Caspase Inhibition

Research focused on the inhibition of caspase-1 pathways revealed that the compound could reduce inflammatory responses in macrophage-like cells. This suggests its potential use in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.